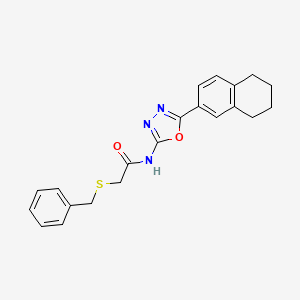

2-(benzylthio)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-19(14-27-13-15-6-2-1-3-7-15)22-21-24-23-20(26-21)18-11-10-16-8-4-5-9-17(16)12-18/h1-3,6-7,10-12H,4-5,8-9,13-14H2,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZSECADMNFPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CSCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(benzylthio)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Oxadiazole Ring : The synthesis begins with the preparation of the 1,3,4-oxadiazole moiety through cyclization reactions involving hydrazides and carboxylic acids.

- Benzylthio Group Introduction : The benzylthio group is introduced via nucleophilic substitution reactions on appropriate electrophiles.

- Acetamide Formation : The final step involves acylation to introduce the acetamide functional group.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, a series of 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides demonstrated cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The cytotoxicity was evaluated using the MTT assay which revealed IC50 values indicating effective inhibition of cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Benzylthio Compound A | HCT-116 | 15.0 |

| 2-Benzylthio Compound B | MCF-7 | 20.0 |

| 2-Benzylthio Compound C | HeLa | 18.5 |

The proposed mechanism involves interaction with cellular targets that regulate apoptosis and cell cycle progression. The oxadiazole moiety is believed to enhance the compound's ability to penetrate cell membranes and interact with DNA or key regulatory proteins involved in cancer cell proliferation.

Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of benzylthio derivatives indicated that modifications on the benzyl group significantly impacted anticancer activity. Substituents that enhance lipophilicity improved cellular uptake and bioavailability .

Study 2: Metabolic Stability

Research on metabolic stability showed that certain derivatives of this compound exhibited favorable half-lives in human liver microsomes, suggesting potential for further development into therapeutic agents .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:

The synthesis typically involves multi-step protocols, including:

- Nucleophilic substitution : Reacting chloroacetamide intermediates with sodium azide (NaN₃) in a toluene/water solvent system under reflux (5–7 hours) to form azide intermediates .

- Click chemistry : Employing copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (e.g., naphthalene-derived alkynes) in tert-butanol/water (3:1) at room temperature to form triazole-linked products .

- Amide coupling : Using chloroacetyl chloride with oxadiazole precursors in the presence of triethylamine, followed by reflux and recrystallization .

Key considerations : Monitor reactions via TLC (hexane:ethyl acetate systems) and purify intermediates via ethanol recrystallization .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

- Catalyst screening : Test alternative catalysts (e.g., Cu(OAc)₂ vs. CuI) to improve regioselectivity in cycloaddition reactions .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) with tert-butanol/water for azide-alkyne cycloaddition to enhance yield .

- Temperature control : Evaluate reflux vs. microwave-assisted synthesis to reduce side reactions (e.g., azide decomposition) .

- Purification strategies : Use column chromatography (silica gel, gradient elution) for challenging separations, particularly for regioisomeric triazole products .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

- IR spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .

- NMR (¹H/¹³C) : Assign proton environments (e.g., triazole protons at δ 8.36 ppm, aromatic protons in tetrahydronaphthalene) and carbon signals (e.g., carbonyl carbons at ~165 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Advanced: How can overlapping NMR signals be resolved for accurate structural assignment?

Answer:

- 2D NMR techniques : Use HSQC and HMBC to correlate proton-carbon couplings, especially for crowded aromatic regions (e.g., tetrahydronaphthalene protons) .

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers in acetamide groups) by acquiring spectra at 25°C vs. 60°C .

- Deuteration studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns .

Basic: How can researchers evaluate the biological activity of this compound?

Answer:

- In vitro assays : Screen for antimicrobial activity (e.g., MIC against S. aureus) or antioxidant potential (DPPH radical scavenging) based on structural analogs with thiadiazole/oxadiazole moieties .

- Enzyme inhibition : Test lipoxygenase or cyclooxygenase inhibition using spectrophotometric methods (e.g., monitoring absorbance at 234 nm for LOX) .

Advanced: How to address contradictions in reported synthetic yields or biological data?

Answer:

- Reproducibility checks : Verify solvent purity, catalyst loading (e.g., 10 mol% Cu(OAc)₂ vs. 5 mol%), and reaction scale .

- Meta-analysis : Compare bioactivity data across analogs (e.g., nitro-substituted vs. methoxy-substituted derivatives) to identify structure-activity trends .

- Statistical validation : Use ANOVA to assess significance of yield variations in replicate experiments .

Advanced: What computational strategies predict the compound’s stability or target interactions?

Answer:

- Molecular docking : Model interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina, focusing on hydrogen bonding with oxadiazole/tetrahydronaphthalene moieties .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict thermodynamic stability and reactive sites .

Basic: What safety protocols are recommended for handling intermediates?

Answer:

- Azide handling : Use fume hoods and explosion-proof equipment due to NaN₃ toxicity and potential for hazardous by-products (e.g., HN₃) .

- Solvent disposal : Recover ethyl acetate/toluene via rotary evaporation to comply with waste regulations .

- PPE : Wear nitrile gloves and lab coats to prevent skin contact with irritants (e.g., chloroacetyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.